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Compound of Interest

Compound Name: 2-Pentanol, 5-iodo-

Cat. No.: B3058609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-iodo-2-pentanol, a halogenated alcohol of interest in synthetic chemistry and drug

discovery. Due to the limited availability of direct experimental data, this document focuses on

predicted values derived from established principles of spectroscopy and data from analogous

compounds. It also outlines a plausible synthetic route and general experimental protocols for

its preparation and spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-iodo-2-pentanol

(Molecular Formula: C₅H₁₁IO, Molecular Weight: 214.05 g/mol ). These predictions are based

on typical chemical shifts and absorption frequencies for similar iodo-alcohols.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.80 m 1H H-2

~3.20 t 2H H-5

~1.90 m 2H H-4

~1.60 m 2H H-3

~1.20 d 3H H-1

Variable (e.g., 1.5-2.5) br s 1H OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Atom

~68 C-2

~40 C-3

~35 C-4

~23 C-1

~7 C-5

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group

3550-3200 (broad) O-H stretch

2960-2850 C-H stretch (sp³)

1100-1000 C-O stretch

~500 C-I stretch

Predicted Mass Spectrometry Data
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m/z Interpretation

214 [M]⁺ (Molecular Ion)

199 [M - CH₃]⁺

185 [M - C₂H₅]⁺

127 [I]⁺

87 [M - I]⁺

45 [C₂H₅O]⁺

Experimental Protocols
While a specific, validated protocol for the synthesis of 5-iodo-2-pentanol is not readily

available in the literature, a plausible approach involves the hydroiodination of a suitable

precursor, such as 4-penten-2-ol. The following is a generalized protocol.

Synthesis of 5-Iodo-2-Pentanol from 4-Penten-2-ol
Materials:

4-Penten-2-ol

Hydroiodic acid (HI) (e.g., 57% in water)

Anhydrous sodium sulfate (Na₂SO₄)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium thiosulfate solution (Na₂S₂O₃)

Deionized water

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-

penten-2-ol in dichloromethane.

Cool the solution in an ice bath.

Slowly add a stoichiometric excess of hydroiodic acid to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate

solution until effervescence ceases.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with

saturated sodium thiosulfate solution (to remove unreacted iodine) and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude 5-iodo-2-pentanol by flash column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a small amount of purified 5-iodo-2-pentanol in deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer.

¹³C NMR: Acquire the proton-decoupled spectrum on a 125 MHz spectrometer.

Infrared (IR) Spectroscopy:

Acquire the spectrum of a thin film of the purified liquid product on a sodium chloride (NaCl)

or potassium bromide (KBr) plate using an FTIR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS):

Obtain the mass spectrum using an electron ionization (EI) mass spectrometer, typically

coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Visualizations
The following diagrams illustrate the chemical structure of 5-iodo-2-pentanol and a conceptual

workflow for its synthesis and analysis.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-Iodo-2-
Pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3058609#spectroscopic-data-of-2-pentanol-5-iodo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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